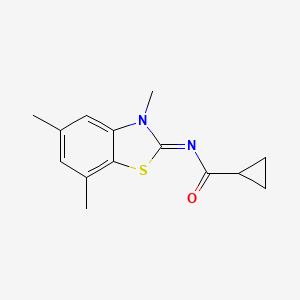

N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

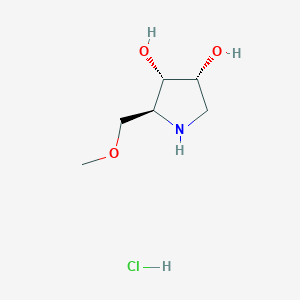

N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C14H16N2OS and its molecular weight is 260.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor and Anticancer Applications

- A study by Yoshida et al. (2005) focused on the synthesis and biological evaluation of benzothiazole derivatives, highlighting their potent antitumor properties. Specifically, they designed a biologically stable derivative, 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, which showed an excellent in vivo inhibitory effect on tumor growth (Yoshida et al., 2005).

- Ravinaik et al. (2021) explored the design, synthesis, and anticancer evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. They found that these compounds exhibited moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Antimicrobial and Antibacterial Properties

- Obasi et al. (2017) synthesized N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes, revealing their significant antibacterial activities against various microorganisms including Escherichia coli and Staphylococcus aureus (Obasi et al., 2017).

- Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and found them to be potent antimicrobial agents, with some molecules exhibiting higher activity than reference drugs against pathogenic strains (Bikobo et al., 2017).

Synthesis and Reactivity Studies

- Wang et al. (2008) conducted a study on the synthesis of N-benzothiazol-2-yl-amides through a copper-catalyzed intramolecular cyclization process. This method allowed for the successful creation of various substituted 1-acyl-3-(2-bromophenyl)thioureas under mild conditions (Wang et al., 2008).

- Farag et al. (1996) explored the synthesis and reactivity of 3-(benzothiazol-2-yl)-3-oxopropanenitrile, demonstrating its potential in forming various hydrazones and pyrazole derivatives (Farag et al., 1996).

Other Applications

- Hu et al. (2016) studied the corrosion inhibitory effect of benzothiazole derivatives against steel in a 1 M HCl solution. They found that these inhibitors offered extra stability and higher inhibition efficiencies against steel corrosion (Hu et al., 2016).

Mecanismo De Acción

Target of Action

The compound, also known as (Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide, is a derivative of benzothiazole . Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting several targets including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of essential bacterial enzymes . This interaction disrupts the normal functioning of the bacteria, leading to its death .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, it inhibits the function of DNA gyrase, an enzyme involved in DNA replication, transcription, and repair . It also inhibits dihydroorotase, an enzyme involved in the de novo synthesis of pyrimidines .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth due to the disruption of essential biochemical pathways . This makes it a potential candidate for the development of new antibacterial agents .

Propiedades

IUPAC Name |

N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-8-6-9(2)12-11(7-8)16(3)14(18-12)15-13(17)10-4-5-10/h6-7,10H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKKJWZLYZJKSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3CC3)S2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-6-methyl-N-[2-(morpholin-4-yl)pyridin-3-yl]pyridine-3-sulfonamide](/img/structure/B2983245.png)

![N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2983253.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2983256.png)

![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 6-(1H-pyrazol-1-yl)pyridine-2-carboxylate](/img/structure/B2983259.png)

![8-((3,4-Difluorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2983260.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}adamantane-1-carboxamide](/img/structure/B2983262.png)

![Pyrido[3,2-f]quinoxaline](/img/structure/B2983264.png)

![1-[(9H-purin-6-yl)carbamoyl]ethyl 2-chloropyridine-4-carboxylate](/img/structure/B2983266.png)

![7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2983267.png)